6-Amino-5-ethylquinoline
Description
6-Amino-5-ethylquinoline is a quinoline derivative featuring an amino group at position 6 and an ethyl substituent at position 5. Quinoline derivatives are widely studied for their pharmacological applications, including antimicrobial and anticancer activities, due to their ability to interact with biological targets such as enzymes and DNA .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-ethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-9-4-3-7-13-11(9)6-5-10(8)12/h3-7H,2,12H2,1H3 |
InChI Key |
HVNANPWKXJABEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences among quinoline derivatives arise from substituent type and position. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The ethyl group in this compound increases molecular weight and lipophilicity compared to 6-Methylquinoline. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
- Amino Group Reactivity: The amino group at C6 (common in 6-Aminoquinoline and this compound) can undergo reactions like acylation or alkylation, as seen in 5-Aminoquinoline derivatives reacting with ethyl chloroformate to form carbamates .
Physicochemical Properties
- Melting Points: 6-Aminoquinoline: 115–119°C 6-Methoxyquinaldine (analog): 61–65°C Ethyl vs. Methyl: Ethyl substituents typically lower melting points compared to polar groups (e.g., -COOH) but may increase them relative to methyl due to higher molecular weight.
- Solubility: Polar groups (e.g., -COOH in 5-Amino-6-quinolinecarboxylic acid) enhance water solubility, while alkyl groups (methyl, ethyl) favor organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
